molecular formula C22H24ClFN4O3 B563487 Gefitinib-d3 CAS No. 1173976-40-3

Gefitinib-d3

Cat. No.: B563487
CAS No.: 1173976-40-3
M. Wt: 449.926
InChI Key: XGALLCVXEZPNRQ-FIBGUPNXSA-N
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Description

Gefitinib-d3 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. Gefitinib itself targets the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of cancer cells .

Mechanism of Action

Target of Action

Gefitinib-d3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in cell growth and proliferation .

Mode of Action

This compound is a type of targeted cancer drug known as a tyrosine kinase inhibitor (TKI) . It works by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking signal transduction and resulting in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound blocks the signals that tell cancer cells to grow . This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Pharmacokinetics

This compound is extensively metabolized in the body . It reaches the maximum plasma level relatively fast and is distributed extensively . The compound undergoes extensive biotransformation and is predominantly excreted in feces, with less than 7% excreted in the urine . The major enzyme involved in the metabolism of this compound is CYP3A4 .

Result of Action

The molecular effect of this compound is the inhibition of the EGFR tyrosine kinase, which leads to the blocking of signal transduction . This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . On a cellular level, this compound selectively targets the mutant proteins in malignant cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The use of this compound is predicted to present an insignificant risk to the environment . The environmental risk is based on the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) ratio

Biochemical Analysis

Biochemical Properties

Gefitinib-d3 interacts with various enzymes and proteins, primarily the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction disrupts the signaling pathways that promote cell growth and proliferation, leading to the inhibition of cancer cell growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EGFR signaling pathway, leading to the suppression of downstream pathways such as MAPK and AKT, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the ATP-binding site of EGFR, it inhibits the activation of the receptor, thereby preventing the initiation of downstream signaling pathways that promote cell growth and proliferation .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Lower doses can effectively inhibit tumor growth, while higher doses may lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A5 and CYP2D6, which play a role in its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on lipid metabolism and cholesterol biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the ATP-binding cassette and the solute carrier superfamily . These interactions can affect the localization or accumulation of this compound within cells.

Subcellular Localization

It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion oncoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gefitinib-d3 involves the incorporation of deuterium atoms into the gefitinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Deuterium Gas Exchange: Utilizing deuterium gas in the presence of a catalyst to replace hydrogen atoms.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

Gefitinib-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed for their pharmacological properties.

Scientific Research Applications

Gefitinib-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of gefitinib.

    Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell signaling pathways.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in the development of new therapeutic agents and in the optimization of drug formulations.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.

    Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family.

    Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

Uniqueness

Gefitinib-d3 is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to its non-deuterated counterpart .

Properties

CAS No.

1173976-40-3

Molecular Formula

C22H24ClFN4O3

Molecular Weight

449.926

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3

InChI Key

XGALLCVXEZPNRQ-FIBGUPNXSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Synonyms

N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine;  Iressa-d3;  ZD 1839-d3; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanol (1200 ml) and 6-(3-morpholino propoxy)-7-methoxy-4-chloro quinazoline (200 gm) were stirred for 15 minutes at 25-30° C., then a solution of 4-fluoro-3-chloroaniline in methanol (213 gm in 400 ml) was charged and refluxed for 6 hours. The reaction mass was cooled to 15-20° C., hydrochloric acid (40 ml) was added drop wise, and stirred at 5-10° C. for 30 minutes. The solid obtained was filtered and washed with chilled methanol (150 ml). The solid was dissolved in a mixture of toluene (30 volume) and methanol (5 volume), the reaction mass was concentrated to half the volume and cooled to 5-10° C. The solid obtained was filtered, washed with toluene (200 ml) and dried at 45-50° C. to yield the title compound (183 gm, 70% yield).
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1200 mL
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70%

Synthesis routes and methods II

Procedure details

condensing, 4-chloro-7-methoxy-6-(3-morpholino propoxy) quinazoline of the formula VII with 3-chloro-4-fluoroaniline to obtain gefitinib of formula I.
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